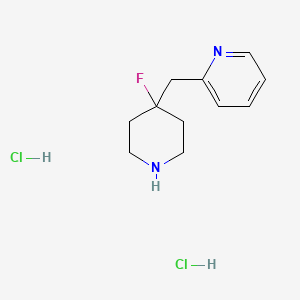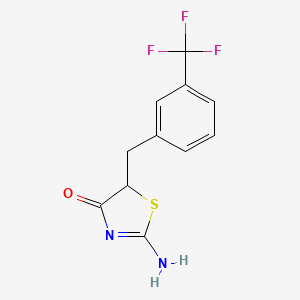
5-(3-(trifluoromethyl)benzyl)-2-aminothiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a trifluoromethyl group attached to a benzyl group, which is then attached to a 2-aminothiazol-4(5H)-one structure . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzene ring substituted with a trifluoromethyl group and a thiazolone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the presence of the trifluoromethyl group and the thiazolone ring. Trifluoromethyl groups are often lipophilic, which could influence the compound’s solubility and partitioning behavior .Wissenschaftliche Forschungsanwendungen
Synthesis of α-Trifluoromethyl α-Amino Acids
Researchers have developed methods for synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. These compounds, including variations related to 5-(3-(trifluoromethyl)benzyl)-2-aminothiazol-4(5H)-one, demonstrate significant potential in creating bioactive molecules with enhanced properties due to the incorporation of trifluoromethyl groups (Burger et al., 2006).
Antimicrobial and Antifungal Activities
Compounds synthesized from 5-(3-(trifluoromethyl)benzyl)-2-aminothiazol-4(5H)-one have been evaluated for their antimicrobial activities. Notably, novel derivatives have shown effectiveness against a range of microbial and fungal pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Catalytic and Synthetic Applications
Research has also focused on the catalytic applications of complexes derived from similar compounds, exploring their use in oxidation reactions and transfer hydrogenation. These studies indicate the utility of these compounds in facilitating chemical transformations, particularly in synthesizing organoselenium and organosulfur ligands for various catalytic processes (Saleem et al., 2013).
Vapochromism and Photophysical Properties
The photophysical properties of pyridinium 5-aminothiazoles, related to the core structure of interest, have been investigated, demonstrating unique vapochromic responses to halogenated solvents. This property is particularly intriguing for the development of materials capable of detecting environmental pollutants or for creating responsive materials (Yamaguchi et al., 2017).
Anticancer Activity
Fluorinated derivatives of benzothiazoles, which share structural motifs with 5-(3-(trifluoromethyl)benzyl)-2-aminothiazol-4(5H)-one, have been synthesized and evaluated for their in vitro biological properties, including anticancer activities. These studies suggest the potential of fluorinated compounds in developing new therapeutic agents (Hutchinson et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(17)16-10(15)18-8/h1-4,8H,5H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMUNWSYJPAZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)
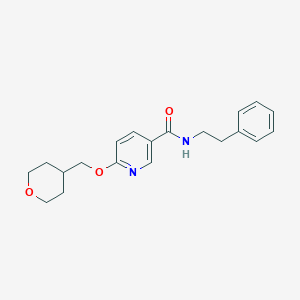
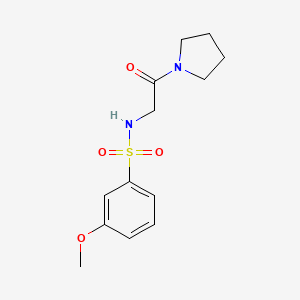
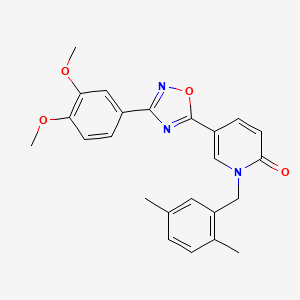
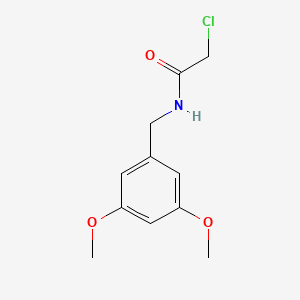
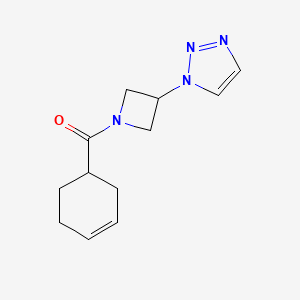
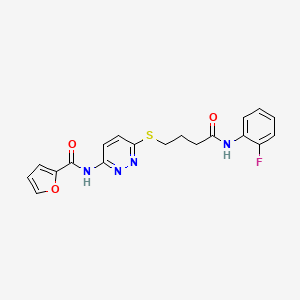
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)
![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)
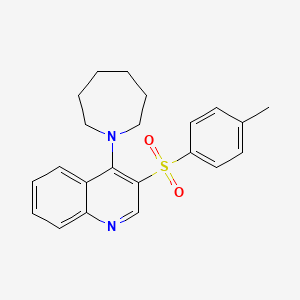
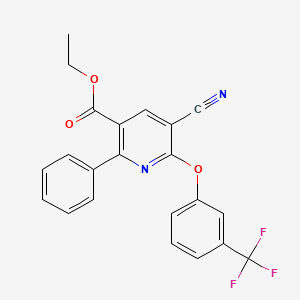
![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)
![N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide](/img/structure/B2712226.png)
